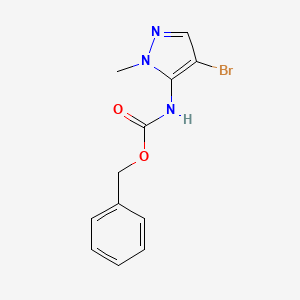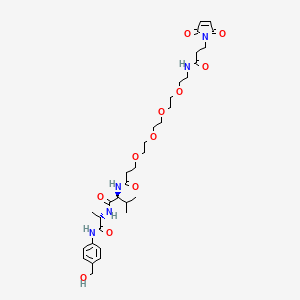
4-Pentynoyl-Val-Cit-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentynoyl-Val-Cit-PAB is a compound that has garnered significant attention in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is a cleavable linker that combines a dipeptide motif (Valine-Citrulline) with a para-aminobenzyl (PAB) spacer, facilitating the targeted delivery of cytotoxic drugs to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoyl-Val-Cit-PAB involves multiple steps, starting with the preparation of the Valine-Citrulline dipeptide. This dipeptide is then coupled with a 4-pentynoyl group and a para-aminobenzyl spacer. The reaction conditions typically involve the use of protecting groups such as Fmoc or Boc to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a powder or crystalline form, with purity levels exceeding 95% .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentynoyl-Val-Cit-PAB undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is the enzymatic cleavage by cathepsin B, a lysosomal protease .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Involves nucleophilic reagents such as amines or thiols.
Major Products: The primary product of enzymatic cleavage is the release of the cytotoxic drug, facilitated by the 1,6-elimination of the para-aminobenzyl spacer .
Wissenschaftliche Forschungsanwendungen
4-Pentynoyl-Val-Cit-PAB is extensively used in the development of ADCs for cancer therapy. Its ability to provide stable linkage during systemic circulation and rapid release upon reaching the target cell makes it a valuable tool in targeted drug delivery . Additionally, it is used in click chemistry for bioconjugation and in the synthesis of integrin-targeting peptide-drug conjugates.
Wirkmechanismus
The mechanism of action of 4-Pentynoyl-Val-Cit-PAB involves its cleavage by cathepsin B in the lysosomes of target cells. This cleavage triggers a 1,6-elimination reaction, releasing the cytotoxic drug in its active form. The Valine-Citrulline dipeptide serves as a recognition motif for cathepsin B, ensuring specificity to cancer cells .
Vergleich Mit ähnlichen Verbindungen
Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
Mc-Val-Cit-PAB: A bifunctional linker with similar properties but different functional groups.
Uniqueness: 4-Pentynoyl-Val-Cit-PAB stands out due to its pentynoyl group, which allows for additional functionalization through click chemistry. This feature enhances its versatility in bioconjugation applications.
Eigenschaften
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-4-5-8-19(30)28-20(15(2)3)22(32)27-18(7-6-13-25-23(24)33)21(31)26-17-11-9-16(14-29)10-12-17/h1,9-12,15,18,20,29H,5-8,13-14H2,2-3H3,(H,26,31)(H,27,32)(H,28,30)(H3,24,25,33)/t18-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPNYOBMYRVUFO-ICSRJNTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)



![(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8147711.png)

![benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B8147728.png)
![(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanamide](/img/structure/B8147745.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147752.png)


